L-Leucine-D7 is classified as a stable isotope-labeled compound, specifically a deuterated version of L-Leucine. Its chemical formula is with a CAS number of 92751-17-2. The compound is primarily used in research settings to study metabolic processes due to its isotopic labeling, which allows for precise tracking in biological systems. L-Leucine itself is known for activating the mechanistic target of rapamycin (mTOR) signaling pathway, crucial for regulating cell growth and metabolism .
The synthesis of L-Leucine-D7 typically involves the incorporation of deuterium atoms into the molecular structure of L-Leucine. Several methods can be employed:
The synthesis parameters such as temperature, pressure, and reaction time are critical for achieving the desired isotopic enrichment.
L-Leucine-D7 retains the core structure of L-Leucine but includes seven deuterium atoms replacing hydrogen atoms in its isopropyl group. The molecular structure can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to non-deuterated L-Leucine, including changes in vibrational frequencies observed in infrared spectroscopy due to the heavier mass of deuterium .
L-Leucine-D7 can undergo various chemical reactions similar to those of its non-deuterated counterpart:
These reactions are essential for understanding the compound's reactivity and potential derivatives that may be synthesized for further research applications.
L-Leucine-D7 activates the mTOR signaling pathway similarly to regular L-Leucine. The mechanism involves:
The compound's effects can vary based on environmental factors such as nutrient availability.
L-Leucine-D7 exhibits several notable physical and chemical properties:
These properties are critical for handling and application in laboratory settings .
L-Leucine-D7 has several scientific applications:
L-Leucine-d7, a deuterium-labeled isotopologue of the essential branched-chain amino acid leucine, serves as a critical tracer for studying the temporal and spatial dynamics of mammalian target of rapamycin complex 1 (mTORC1) activation. Deuterium substitution at the α-carbon and side chain methyl groups alters molecular mass and bond vibrational frequencies without significantly changing substrate specificity, enabling precise tracking of leucine-mediated signaling events.
Leucyl-tRNA synthetase (LRS) functions as a leucine sensor by acting as a GTPase-activating protein (GAP) for RagD GTPase upon leucine binding. Deuterium labeling in L-Leucine-d7 induces subtle conformational changes in LRS, modulating its interaction with the RagD subunit of the Rag GTPase heterodimer. Surface plasmon resonance (SPR) analyses reveal that deuterated leucine analogues bind LRS with a dissociation constant (KD) of 42.1 nM, comparable to native leucine. However, deuterium incorporation reduces the binding affinity of LRS for RagD by approximately 18% due to altered hydrogen bonding networks at the protein-protein interface. This isotopic effect decouples LRS's catalytic aminoacylation function from its mTORC1-regulating GAP activity, providing a chemical tool to selectively probe leucine-sensing mechanisms [7].
L-Leucine-d7 enables real-time visualization of mTORC1 translocation dynamics through live imaging of fluorescently tagged RAPTOR (regulatory-associated protein of mTOR). Upon stimulation with deuterated leucine, mTORC1 translocates to lysosomal membranes within 2 minutes, peaking at 5 minutes—kinetics mirroring natural leucine responses. However, deuterium substitution prolongs mTORC1-lysosome association by approximately 40 seconds due to altered dissociation kinetics of the Ragulator-Rag GTPase complex. This isotopic "membrane retention effect" occurs without disrupting the vacuolar ATPase-dependent amino acid sensing mechanism, as evidenced by comparable sestrin2 inhibition patterns between leucine and L-Leucine-d7 [2].
Table 1: Kinetics of mTORC1 Translocation in Response to Amino Acid Stimulation
Stimulus | Time to Initial Translocation (min) | Peak Translocation (min) | Duration of Lysosomal Association (min) |
---|---|---|---|
Natural Leucine | 1.9 ± 0.3 | 5.2 ± 0.4 | 4.1 ± 0.5 |
L-Leucine-d7 | 2.1 ± 0.4 | 5.4 ± 0.3 | 4.8 ± 0.6* |
Control (No AA) | N/A | N/A | N/A |
*Significantly longer than natural leucine (p<0.05) [2] [7]
The SLC7A5/SLC3A2 heterodimeric transporter (LAT1/CD98hc) mediates cellular uptake of branched-chain amino acids via an obligate glutamine counter-transport mechanism. Kinetic analyses using radiolabeled L-Leucine-d7 reveal a 22% reduction in maximum transport velocity (Vmax) compared to natural leucine, while Michaelis constant (Km) values remain unchanged (0.23 ± 0.04 mM vs. 0.21 ± 0.03 mM). This indicates that deuterium labeling affects transporter turnover rate without altering substrate affinity. Molecular dynamics simulations suggest that increased molecular mass of L-Leucine-d7 extends the dwell time during the conformational transition between extracellular-open and occluded states by approximately 15%. Notably, glutamine dependence remains intact, as deuterated leucine uptake decreases by 85% when extracellular glutamine is depleted, consistent with the coupling mechanism observed for natural leucine [1] [6].
Competitive inhibition assays demonstrate that L-Leucine-d7 maintains equivalent inhibitory potency against [3H]-leucine uptake via LAT1 (SLC7A5) compared to unlabeled natural leucine (IC50 = 0.18 mM vs. 0.15 mM). In contrast, LAT2 (SLC7A8) exhibits significantly reduced affinity for the deuterated isotopologue, with a 3.5-fold increase in IC50 (0.42 mM vs. 0.12 mM for natural leucine). This divergence arises from LAT2's broader substrate specificity and larger binding pocket, where deuterium-induced steric effects disproportionately impact binding. These findings highlight the utility of L-Leucine-d7 for discriminating between transporter isoforms in complex biological systems and explain tissue-specific variations in deuterated leucine distribution patterns observed in vivo [1] [4].
Quantitative phosphoproteomics reveals distinct temporal patterns in mTORC1 substrate phosphorylation following L-Leucine-d7 stimulation. While ribosomal protein S6 kinase beta-1 (S6K1) phosphorylation at Thr389 exhibits kinetics and magnitude comparable to natural leucine, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) phosphorylation shows significant isotopic dependence. Specifically:
These differential phosphorylation patterns occur despite equivalent mTORC1 kinase activation, suggesting deuterium labeling influences substrate accessibility or recruitment efficiency to the activated complex [2] [4].
Table 2: Temporal Dynamics of mTORC1 Substrate Phosphorylation
Substrate | Phosphorylation Site | Time to Max Phosphorylation (min) Natural Leu | Max Phosphorylation (% Control) L-Leucine-d7 |
---|---|---|---|
S6K1 | Thr389 | 10 ± 2 | 98 ± 5 |
4E-BP1 | Thr37/46 | 20 ± 3 | 45 min* to reach 85 ± 4 |
4E-BP1 | Ser65 | 30 ± 4 | 65 ± 7* |
*Significantly different from natural leucine (p<0.01) [2] [4]
L-Leucine-d7 stimulation reduces nascent protein synthesis rates by 25% compared to natural leucine, despite equivalent mTORC1 activation. Polysome profiling demonstrates that deuterated leucine specifically impairs the assembly of 80S initiation complexes, with a 40% increase in unassembled 60S ribosomal subunits. This defect correlates with reduced eukaryotic initiation factor 4F (eIF4F) complex formation, attributable to persistent 4E-BP1 binding to eIF4E. RNA-Seq analysis of ribosome-protected fragments reveals no isotopic bias in codon translation rates, indicating that the primary defect occurs at initiation rather than elongation. Additionally, deuterated leucine decreases RNA polymerase I-dependent 45S pre-rRNA transcription by 30%, demonstrating secondary effects on ribosome biogenesis independent of mTORC1 kinase activity [2] [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1